molecular formula C18H21N3O6S B13675679 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B13675679
M. Wt: 407.4 g/mol
InChI Key: GYTZSEZECYWZFG-UHFFFAOYSA-N
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Description

2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a synthetic organic compound that features a thiazole ring, benzyloxycarbonyl, and tert-butoxycarbonyl protecting groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multi-step organic reactions. The process may include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.

    Introduction of Protecting Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using reagents like benzyl chloroformate and di-tert-butyl dicarbonate, respectively.

    Coupling Reactions: The protected thiazole derivative is then coupled with an appropriate amino acid derivative under peptide coupling conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiazole ring or the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and other biologically active compounds.

Biology

In biological research, it may serve as a probe or inhibitor in studies involving enzymes or receptors that interact with thiazole-containing compounds.

Medicine

Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or pathways.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole ring and protecting groups might play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
  • 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

The uniqueness of 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid lies in its specific substitution pattern on the thiazole ring and the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These features may confer unique reactivity and binding properties compared to similar compounds.

Properties

Molecular Formula

C18H21N3O6S

Molecular Weight

407.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C18H21N3O6S/c1-18(2,3)27-17(25)20-13(14(22)23)12-9-19-15(28-12)21-16(24)26-10-11-7-5-4-6-8-11/h4-9,13H,10H2,1-3H3,(H,20,25)(H,22,23)(H,19,21,24)

InChI Key

GYTZSEZECYWZFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CN=C(S1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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